

# AMXT-1501: A Technical Guide to a Novel Polyamine Transport Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | AMXT-1501 tetrahydrochloride |           |
| Cat. No.:            | B8081543                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AMXT-1501 is a novel, first-in-class small molecule inhibitor of polyamine transport. It is being developed by Aminex Therapeutics as a key component of a combination therapy with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged approach aims to achieve a comprehensive depletion of intracellular polyamines in cancer cells by blocking both their endogenous synthesis and their uptake from the tumor microenvironment. This document provides a detailed technical overview of AMXT-1501, including its mechanism of action, preclinical and clinical data, and experimental methodologies.

# Introduction

Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for cell growth, differentiation, and proliferation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. The MYCN oncogene, frequently amplified in aggressive neuroblastoma, directly upregulates ODC, leading to elevated polyamine levels.[1][2]

DFMO, an irreversible inhibitor of ODC, has shown clinical activity in neuroblastoma. However, its efficacy can be limited by a compensatory upregulation of polyamine transport systems, allowing cancer cells to scavenge polyamines from their surroundings.[3][4] AMXT-1501 was



developed to counteract this resistance mechanism by potently inhibiting the transport of polyamines into cancer cells.[5] The combination of AMXT-1501 and DFMO has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of neuroblastoma.[6][7]

# **Core Technology: Mechanism of Action**

AMXT-1501 is a synthetic polyamine analogue that acts as a competitive inhibitor of polyamine transport. While the specific transporters targeted by AMXT-1501 are still under investigation, recent evidence points towards ATP13A3 as a primary mediator of DFMO-induced polyamine uptake in neuroblastoma that is effectively blocked by AMXT-1501.[8] By inhibiting polyamine uptake, AMXT-1501 prevents cancer cells from circumventing the effects of ODC inhibition by DFMO.

The synergistic action of AMXT-1501 and DFMO leads to a profound depletion of intracellular polyamine pools. This has several downstream consequences detrimental to cancer cell survival:

- Inhibition of Cell Proliferation: Polyamines are crucial for the synthesis of DNA, RNA, and proteins. Their depletion leads to cell cycle arrest, primarily at the G1 phase, as evidenced by the hypophosphorylation of the retinoblastoma protein (Rb).[1][5]
- Induction of Apoptosis: Severe polyamine depletion triggers programmed cell death. In neuroblastoma cell lines, the combination of AMXT-1501 and DFMO has been shown to increase the expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis.
   [5]
- Reduction of Intracellular ATP: The combination treatment also leads to a decrease in intracellular ATP levels, further contributing to the inhibition of cell growth.[5]

The proposed mechanism of action for the combination therapy is illustrated in the signaling pathway diagram below.





Click to download full resolution via product page

Caption: Synergistic mechanism of AMXT-1501 and DFMO.

# **Preclinical Data**

The combination of AMXT-1501 and DFMO has demonstrated significant anti-tumor activity in various preclinical models of neuroblastoma and diffuse intrinsic pontine glioma (DIPG).

# **In Vitro Studies**

AMXT-1501, as a single agent, exhibits cytotoxicity against a panel of neuroblastoma (NB) cell lines. The combination with DFMO results in a synergistic inhibition of cell proliferation.



| Cell Line | AMXT-1501 IC50<br>(μΜ) | DFMO IC50 (mM) | Reference |
|-----------|------------------------|----------------|-----------|
| SH-SY5Y   | 14.13                  | 33.3           | [5]       |
| SMS-KCNR  | 17.72                  | 20.76          | [5]       |
| BE(2)-C   | 17.69                  | Not Reported   | [5]       |

Table 1: In vitro cytotoxicity of AMXT-1501 and DFMO in neuroblastoma cell lines.[5]

# **In Vivo Studies**

In the TH-MYCN transgenic mouse model of neuroblastoma, the combination of AMXT-1501 and DFMO significantly prolonged survival compared to control or single-agent treatment.[9] While specific survival statistics from the initial publications are not detailed, subsequent studies have consistently shown a significant survival benefit.[9][10]

In orthotopic mouse models of DIPG, the combination of AMXT-1501 and DFMO led to a dramatic extension of survival.



| Mouse Model              | Treatment Group                          | Median Survival<br>(days) | Reference |
|--------------------------|------------------------------------------|---------------------------|-----------|
| SU-DIPGVI-<br>Luciferase | Vehicle                                  | 95                        | [6]       |
| DFMO                     | 101                                      | [6]                       | _         |
| AMXT-1501                | 96                                       | [6]                       |           |
| DFMO + AMXT-1501         | Undefined<br>(significantly<br>extended) | [6]                       |           |
| HSJD-DIPG007             | Vehicle                                  | 55                        | [6]       |
| DFMO                     | 65                                       | [6]                       | _         |
| AMXT-1501                | 59                                       | [6]                       |           |
| DFMO + AMXT-1501         | Undefined<br>(significantly<br>extended) | [6]                       |           |
| RA055-xenograft          | Vehicle                                  | 44                        | [6]       |
| DFMO                     | 53                                       | [6]                       |           |
| AMXT-1501                | 48                                       | [6]                       |           |
| DFMO + AMXT-1501         | 136                                      | [6]                       |           |

Table 2: Survival data from in vivo studies of AMXT-1501 and DFMO in DIPG mouse models.[6]

# Clinical Development Phase 1 Study in Advanced Solid Tumors (NCT03536728)

A first-in-human, open-label, dose-escalation Phase 1 trial of AMXT-1501 alone and in combination with DFMO was conducted in adult patients with advanced solid tumors.[11][12]



| Parameter                       | Value                                     | Reference |
|---------------------------------|-------------------------------------------|-----------|
| Number of Patients              | 56                                        | [12]      |
| Recommended Phase 2 Dose (RP2D) | AMXT-1501 600 mg BID +<br>DFMO 500 mg BID | [12]      |
| Overall Response Rate (ORR)     | 6% (2 confirmed partial responses)        | [12]      |
| Clinical Benefit Rate (CBR)     | 49% (including stable disease)            | [12]      |

Table 3: Key outcomes from the Phase 1 study of AMXT-1501 and DFMO in adults with advanced solid tumors.[12]

The most common treatment-emergent adverse events (TEAEs) were gastrointestinal in nature.

| Adverse Event | Frequency |
|---------------|-----------|
| Diarrhea      | 39.3%     |
| Nausea        | 37.5%     |
| Vomiting      | 33.9%     |

Table 4: Most common treatment-emergent adverse events in the Phase 1 study of AMXT-1501 and DFMO.[13]

No grade 4 or 5 TEAEs were reported, and there were no deaths due to TEAEs.[13]

# Phase 1/2 Study in Pediatric Cancers (NCT06465199)

A Phase 1/2 clinical trial is currently recruiting pediatric patients with relapsed or refractory high-risk neuroblastoma, CNS tumors, and sarcomas to evaluate the combination of AMXT-1501 and DFMO.[7]

# **Experimental Protocols**



# In Vitro Polyamine Uptake Assay

A common method to assess the inhibitory activity of AMXT-1501 on polyamine transport involves the use of fluorescently labeled polyamines.



Click to download full resolution via product page

**Caption:** Workflow for in vitro polyamine uptake assay.

#### Detailed Methodology:

- Cell Culture: Cancer cell lines (e.g., neuroblastoma cell lines) are cultured under standard conditions.
- Cell Seeding: Cells are seeded into appropriate culture vessels (e.g., 96-well plates for highthroughput analysis or chamber slides for microscopy).
- Pre-treatment: Cells are pre-treated with varying concentrations of AMXT-1501 for a specified period (e.g., overnight) to ensure target engagement.[8]



- Addition of Labeled Polyamines: A fluorescently labeled polyamine, such as BODIPYspermidine, is added to the culture medium in the continued presence of AMXT-1501.[8]
- Incubation: The cells are incubated for a short period (e.g., 30 minutes) to allow for polyamine uptake.
- Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound, extracellular labeled polyamines.
- Analysis: The intracellular fluorescence is quantified using a flow cytometer or visualized using a fluorescence microscope. A reduction in fluorescence in AMXT-1501-treated cells compared to untreated controls indicates inhibition of polyamine transport.

# **Measurement of Intracellular Polyamine Levels**

To determine the effect of AMXT-1501 and DFMO on the intracellular polyamine pool, liquid chromatography-mass spectrometry (LC-MS) is typically employed.

#### Detailed Methodology:

- Cell Treatment: Cancer cells are treated with AMXT-1501, DFMO, or the combination for a specified duration (e.g., 72 hours).
- Cell Lysis: Cells are harvested and lysed to release intracellular contents.
- Metabolite Extraction: Polyamines are extracted from the cell lysate, often using a protein precipitation step with an organic solvent.
- Derivatization (Optional but common): Polyamines may be derivatized to enhance their detection by LC-MS.
- LC-MS Analysis: The extracted and derivatized samples are injected into an LC-MS system for separation and quantification of putrescine, spermidine, and spermine.
- Data Analysis: The levels of each polyamine are normalized to the total protein concentration or cell number and compared between treatment groups.



# **Chemical and Physical Properties**

 Chemical Name: (S)-N-(5-Amino-6-((3-((4-((3aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide[14]

Molecular Formula: C<sub>32</sub>H<sub>68</sub>N<sub>6</sub>O<sub>2</sub>[14]

Molecular Weight: 568.94 g/mol [14]

 Formulation: AMXT-1501 is often administered as a dicaprate salt to improve its bioavailability. A hydrochloride salt form is also available for research purposes.[15]

# **Intellectual Property**

Aminex Therapeutics holds patents covering the combination of a polyamine transport inhibitor, such as AMXT-1501, with DFMO for the treatment of cancer.[16] Patents also cover specific salt forms of AMXT-1501 designed to enhance its pharmaceutical properties.[16]

## Conclusion

AMXT-1501 represents a promising therapeutic agent that addresses a key resistance mechanism to polyamine synthesis inhibition. In combination with DFMO, it offers a synergistic approach to deplete intracellular polyamines, leading to potent anti-tumor effects in preclinical models of aggressive cancers like neuroblastoma and DIPG. Early clinical data in adults have shown the combination to be well-tolerated with preliminary signs of efficacy. The ongoing pediatric clinical trial will be crucial in determining the future role of this combination therapy in the treatment of childhood cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]



- 2. thecurestartsnow.org [thecurestartsnow.org]
- 3. AMXT-1501 tetrahydrochloride | TargetMol [targetmol.com]
- 4. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High—Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. US11865095B2 Combination drug substance of polyamine transport inhibitor and DFMO Google Patents [patents.google.com]
- To cite this document: BenchChem. [AMXT-1501: A Technical Guide to a Novel Polyamine Transport Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8081543#what-is-amxt-1501-and-how-does-it-work]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com